Indium phosphide

Catalog No.
S577486
CAS No.
22398-80-7
M.F
InP
M. Wt
145.79 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indium phosphide

CAS Number

22398-80-7

Product Name

Indium phosphide

IUPAC Name

indiganylidynephosphane

Molecular Formula

InP

Molecular Weight

145.79 g/mol

InChI

InChI=1S/In.P

InChI Key

GPXJNWSHGFTCBW-UHFFFAOYSA-N

SMILES

P#[In]

Solubility

Slightly soluble in acid
Slightly soluble in mineral acids

Synonyms

indium phosphide

Canonical SMILES

P#[In]

InP is a binary semiconductor compound formed by indium (In) and phosphorus (P) atoms. It crystallizes in a face-centered cubic structure, similar to gallium arsenide (GaAs) and other III-V semiconductors []. Its discovery can be traced back to the early 19th century, but it wasn't until the mid-20th century that its semiconducting properties were recognized, leading to its widespread adoption in scientific research.


Molecular Structure Analysis

InP adopts a zinc blende structure, characterized by a tetrahedral arrangement of atoms. Each indium atom is covalently bonded to four phosphorus atoms, and vice versa. This strong covalent bonding contributes to InP's mechanical and thermal stability []. The presence of a direct bandgap (energy difference between valence and conduction bands) makes it ideal for optoelectronic applications where light emission and absorption are crucial [].


Chemical Reactions Analysis

Synthesis: InP is typically produced by the vertical gradient solidification (VGS) method. Here, molten indium and phosphorus react to form InP crystals.

4 In (liquid) + 2 P (liquid) → 2 InP (solid)

Decomposition: InP is a relatively stable compound. However, at high temperatures (>1062°C, melting point), it can decompose back into its elemental constituents [].

InP can also participate in various reactions depending on the environment. For instance, it reacts with strong oxidizing agents like concentrated nitric acid (HNO3) to form phosphoric acid (H3PO4) and indium nitrate [In(NO3)3].


Physical And Chemical Properties Analysis

  • Melting point: 1062°C []
  • Density: 4.81 g/cm³ []
  • Thermal conductivity: 0.68 W/(cm·K) (at 300 K) []
  • Bandgap: 1.34 eV (at room temperature) []
  • Solubility: Insoluble in water, slightly soluble in some organic solvents []

InP's primary function lies in its semiconducting properties. When doped with specific elements, its conductivity can be tailored, enabling the creation of electronic devices like transistors and diodes. Additionally, the direct bandgap allows for efficient light emission and absorption, making InP a cornerstone of optoelectronic devices like laser diodes and solar cells [].

Color/Form

Brittle mass with metallic appearance
Black, cubic crystals

Density

4.81 g/cu cm

Melting Point

1070 °C

UNII

SD36LG60G1

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];
H361f: Suspected of damaging fertility [Warning Reproductive toxicity];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard

Health Hazard

Other CAS

22398-80-7

Wikipedia

Indium(III) phosphide

Methods of Manufacturing

Single crystals of indium phosphide for the manufacture of semiconductor wafers are prepared by the liquid encapsulated Czochralski method. In this method, a single crystal is pulled through a boric oxide liquid encapsulant starting from a single crystal seed and a melt of polycrystalline indium phosphide. For specifications that require doping, the dopant (Fe, S, Sn or Zn), is added to the melt before extrusion of the single crystal. High pressure is applied inside the chamber to prevent decomposition of the indium phosphide. The single crystal is shaped into a cylinder of the appropriate diameter by grinding. The crystal is then sliced into wafers.
Indium phosphide is also obtained by thermal decomposition of a mixture of a trialkyl indium compound and phosphine (PH3).
Indium combines with several non-metallic elements, including phosphorus, to form semiconducting compounds. Indium phosphide is prepared by direct combination of the highly-purified elements at elevated temperature and pressure under controlled conditions.
Prepared from white phosphorus and indium iodide at 400 °C; ... From phosphorus vapor and heated indium metal.

General Manufacturing Information

Indium phosphide (InP): ACTIVE
Gallium arsenide can substitute for indium phosphide in solar cells and in many semiconductor applications.
One of the key advantages of indium phosphide is its potential for the fabrication of very small devices. Because indium phosphide and its ternary (InGaAs) and quaternary (InGaAsP) derivatives have relatively higher refractive indices than those of other optical materials, these compounds allow for devices with much sharper and smaller bends. As their energy band gap is also closer to light energy, electro-optical effects are stronger than those in other materials (which again translates into shorter distances and lower drive voltages). As a result, extremely small devices can be produced: dice are typically < 5 mm and for many functions (e.g. lasers, modulators) they are 1 mm or less.
This research work investigated the physical and chemical properties of a new type of wastewater produced from the semiconductor industry. The wastewater generated from indium phosphide (InP) wafer backgrinding and sawing processes was characterized in term of its particle size distribution (PSD), zeta potential, suspended and dissolved solids, total organic carbon, and turbidity. The wastewater contained high concentration of fine InP dusts with a size ranging from 0.07 - 1.44 mm. In spite of its high concentration of suspended solids resulting in high turbidity up to 371 NTU /nephelometric turbidity unit/, the wastewater contained very low organic matters (TOC < 2.2 mg L(-1)) and other inorganic impurities (SO4(2-) < 0.21 mg L(-1) and Na+ < 0.16 mg L(-1)). Based on the experimental data collected, the treatment technologies using chemical precipitation and ultrafiltration were applied to the wastewater. Both processes could effectively remove InP particles from the wastewater, however the coagulants in chemical precipitation introduced other ionic contents into the process resulting in difficulties of water recycling in the later stage. In comparison, ultrafiltration was more promising for InP wastewater treatment and recycling. Based on the results of this study, a full-scale UF system was built in a local semiconductor plant and it has successfully reclaimed water from the InP wastes for the past six months without any quality issue being raised.
An electrothermal atomic absorption (ETAAS) method for the determination of traces of iron (0.1-1.0 microgram g-1) in Fe-doped indium phosphide (InP) has been developed. In order to overcome the indium matrix-effect and to achieve a useful detection limit, a preliminary solvent-extraction of Fe(III) with acetylacetone (HAA) is necessary. After sample dissolution with hydrochloric acid (1 + 1) the digest is evaporated to dryness, Fe(II) is oxidized to Fe(III) with nitric acid, the residue is dissolved in 0.01 mol L-1 HCl and the iron is extracted at pH 2.0 with 0.5 mol L-1 HAA in toluene. The organic phase is injected into the graphite furnace and the iron is directly evaluated by external organic standard calibration. The limit of detection (3SB) resulting from further in-situ preconcentration is 0.03 microgram g-1. When the method was applied to the analysis of real samples containing 0.2-0.7 microgram g-1 Fe, the RSD was in the range 8-21%. Results were compared with those independently obtained on the decomposed sample solution with inductively coupled /plasma/ atomic emission spectrometry (ICP-AES). The detection limit of the ICP-AES method, that needs matrix-matched standards, is 0.20 microgram g-1.
The most common valence of indium is three. Monovalent and bivalent compounds of indium with oxygen, sulfur, and halogens are also known. The trivalent indium compounds are the most stable. The lower valence compounds tend to disproportionate to give the corresponding trivalent compounds and indium metal. /Indium and Indium compounds/

Interactions

Indium phosphide (InP) quantum dots (QDs) have emerged as a presumably less hazardous alternative to cadmium-based particles, but their cytotoxicity has not been well examined. Although their constituent elements are of very low toxicity to cells in culture, they nonetheless exhibit phototoxicity related to generation of reactive oxygen species by excited electrons and/or holes interacting with water and molecular oxygen. Using spin-trap electron paramagnetic resonance (EPR) spectroscopy and reporter assays, we find a considerable amount of superoxide and a small amount of hydroxyl radical formed under visible illumination of biocompatible InP QDs with a single ZnS shell, comparable to what is seen with CdTe. A double thickness shell reduces the reactive oxygen species concentration approximately two-fold. Survival assays in five cell lines correspondingly indicate a distinct reduction in toxicity with the double-shell InP QDs. Toxicity varies significantly across cell lines according to the efficiency of uptake, being overall significantly less than what is seen with CdTe or CdSe/ZnS. This indicates that InP QDs are a useful alternative to cadmium-containing QDs, while remaining capable of electron-transfer processes that may be undesirable or which may be exploited for photosensitization applications./Indium phosphide quantum dots/

Dates

Modify: 2023-08-15

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